molecular formula C18H24O4 B1262891 Platensic Acid Methyl Ester

Platensic Acid Methyl Ester

Cat. No.: B1262891
M. Wt: 304.4 g/mol
InChI Key: NUIVTFDVMXNHQW-URWOFZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Platensic acid methyl ester is a polycyclic cage that is the methyl ester derivative of platensic acid. It is isolated from Streptomyces platensis. It has a role as a metabolite. It is a cyclic ether, a cyclic ketone, a polycyclic cage and a methyl ester. It derives from a platensic acid.

Scientific Research Applications

Antibacterial Properties

  • Platensimycin and its congeners, including Platensic Acid Methyl Ester, have shown promising antibacterial properties against drug-resistant bacteria. These compounds have been synthesized using various strategies, contributing to the development of new antibiotics (Nicolaou, 2009).

Environmental Impact

  • The impact of specific fatty acid methyl esters present in biofuels on particulate matter emissions was studied, highlighting the environmental implications of such compounds (Durán, 2005).

Chemical Synthesis

  • Research has been conducted on the synthesis of fatty acid methyl esters, including this compound, using various catalysts. Such studies contribute to the field of organic chemistry and industrial processes (D’Oca, 2012).

Pharmaceutical Applications

  • This compound and related compounds have been explored for their potential in treating metabolic disorders and pathogenic infections. Advancements in synthetic methods have facilitated the development of these compounds for pharmaceutical use (Eey, 2014).

Nutraceutical Potential

  • The isolation and purification of fatty acid methyl esters from sources like Spirulina platensis, which is high in γ-linolenic acid, demonstrate their nutraceutical significance (Sajilata, 2008).

Biofuel Research

  • Studies on the transesterification of vegetable oils with methanol have been conducted, focusing on the production of fatty acid methyl esters for use as biodiesel, highlighting their role in renewable energy and environmental sustainability (Antunes, 2008).

Properties

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

methyl 3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoate

InChI

InChI=1S/C18H24O4/c1-16(6-5-14(20)21-3)13(19)4-7-18-9-11-8-12(15(16)18)22-17(11,2)10-18/h4,7,11-12,15H,5-6,8-10H2,1-3H3/t11-,12+,15+,16-,17+,18+/m1/s1

InChI Key

NUIVTFDVMXNHQW-URWOFZPHSA-N

Isomeric SMILES

C[C@]12C[C@]34C[C@H]1C[C@@H]([C@H]3[C@](C(=O)C=C4)(C)CCC(=O)OC)O2

Canonical SMILES

CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)OC)O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Platensic Acid Methyl Ester
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Platensic Acid Methyl Ester
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Platensic Acid Methyl Ester
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Platensic Acid Methyl Ester
Reactant of Route 5
Platensic Acid Methyl Ester
Reactant of Route 6
Platensic Acid Methyl Ester

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